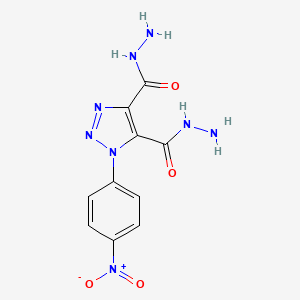

1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide

Description

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide is a triazole-based compound featuring a 4-nitrophenyl substituent at the N1 position and two carbohydrazide groups at the 4- and 5-positions of the triazole ring. This structure confers unique electronic and steric properties, making it a precursor for synthesizing hydrazone derivatives via reactions with aldehydes or ketones .

Properties

IUPAC Name |

1-(4-nitrophenyl)triazole-4,5-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N8O4/c11-13-9(19)7-8(10(20)14-12)17(16-15-7)5-1-3-6(4-2-5)18(21)22/h1-4H,11-12H2,(H,13,19)(H,14,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSNCBFZKKEOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)NN)C(=O)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring. The nitrophenyl group can be introduced through the use of 4-nitrophenyl azide, while the carbohydrazide groups are added through subsequent reactions involving hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques, such as the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of commercially available starting materials, such as 4-nitrophenyl azide and appropriate alkynes, can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Research has shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have demonstrated that 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives exhibit potent activity against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties:

Triazole derivatives are increasingly recognized for their potential in cancer therapy. Certain studies indicate that 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects:

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Material Science Applications

Polymer Chemistry:

In material science, 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives are utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of triazole units into polymer backbones can improve the material's resistance to degradation and enhance its functional properties.

Sensors and Detection:

Triazole compounds are also explored for use in sensor technology due to their ability to form complexes with metal ions. This property allows for the development of sensors capable of detecting metal contaminants in environmental samples.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Antimicrobial Study (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values below 10 µg/mL. |

| Cancer Research (2022) | Anticancer Activity | Induced apoptosis in human breast cancer cells with IC50 values < 20 µM after 48 hours of treatment. |

| Material Science Research (2023) | Polymer Development | Developed a new polymer composite with improved thermal stability and mechanical strength compared to traditional polymers. |

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer processes, while the triazole ring can form coordination complexes with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic or catalytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carbohydrazide vs. Carboxylate Esters

- Dimethyl 1-(4-Chlorobenzyl)-1H-1,2,3-Triazole-4,5-Dicarboxylate (): Replacing carbohydrazide with carboxylate esters alters reactivity and biological activity. In xanthine oxidase (XO) inhibition studies, dimethyl dicarboxylates exhibited IC50 values as low as 0.73 µM, attributed to hydrophobic interactions with the enzyme’s active site .

Hydrazones Derived from Carbohydrazides

Substituent Effects on the Triazole Ring

4-Nitrophenyl vs. Benzyl or Alkyl Groups

- Fluorinated Bis-Hydrazones (): Aouad et al. synthesized fluorinated bis-hydrazones using 1-(R-phenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide and substituted benzaldehydes.

- Bis-Triazolyl-Pyridine Derivatives (): Compounds like 15d and 16d feature piperidine or pyrrolidine substituents, which enhance solubility and DNA binding via noncanonical interactions, unlike the nitro group’s focus on electronic effects .

Heterocyclic Modifications

Biological Activity

1-(4-Nitrophenyl)-1H-1,2,3-triazole-4,5-dicarbohydrazide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-nitrophenyl azide with appropriate hydrazine derivatives. The compound exhibits a triazole ring structure which is significant in various biological applications due to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that this compound displays a range of biological activities:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds similar in structure have shown efficacy against various bacterial strains and fungi.

- Antiviral Properties : The triazole moiety has been linked to antiviral activity. Research on related compounds indicates potential effectiveness against viruses such as HIV and HCV.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles can inhibit key enzymes involved in pathogen metabolism or replication.

- Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows triazoles to interfere with DNA or RNA synthesis in pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antiviral | Inhibition of HCV replication | |

| Anticancer | Cytotoxicity in MCF-7 cell line |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various 1,2,3-triazole derivatives against common bacterial strains. The results indicated that compounds containing the nitrophenyl group exhibited significant inhibition zones against E. coli and S. aureus.

Case Study 2: Antiviral Activity

In vitro assays demonstrated that derivatives of 1-(4-nitrophenyl)-1H-1,2,3-triazole effectively inhibited HCV replication with IC50 values in the low micromolar range. This suggests a promising avenue for further antiviral drug development.

Case Study 3: Anticancer Potential

Research involving MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis at concentrations as low as 10 μM. Mechanistic studies suggested that these compounds activate caspase pathways leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.